molecular formula C14H16N2S2 B12298725 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol

Cat. No.: B12298725
M. Wt: 276.4 g/mol
InChI Key: CQTIAKIBENGLAN-UHFFFAOYSA-N
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Description

2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol is a complex organic compound that belongs to the class of thienopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of autoimmune diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol typically involves multiple steps. One common method includes the Gewald reaction to synthesize the thieno[2,3-d]pyrimidine core. This involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with various reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Gewald reaction and subsequent steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thienopyrimidines .

Scientific Research Applications

2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the retinoic-acid-receptor-related orphan nuclear hormone receptor gamma t (RORγt), which is a critical transcriptional factor in Th17 cells. This inhibition can modulate immune responses and has potential therapeutic effects in autoimmune diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4-thiol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit RORγt and its potential therapeutic applications in autoimmune diseases and cancer make it a compound of significant interest .

Properties

Molecular Formula

C14H16N2S2

Molecular Weight

276.4 g/mol

IUPAC Name

2-cyclopropyl-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-4-thione

InChI

InChI=1S/C14H16N2S2/c1-7-2-5-9-10(6-7)18-14-11(9)13(17)15-12(16-14)8-3-4-8/h7-8H,2-6H2,1H3,(H,15,16,17)

InChI Key

CQTIAKIBENGLAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=S)NC(=N3)C4CC4

Origin of Product

United States

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